molecular formula C15H10N2 B3362276 2-phenyl-1H-indole-5-carbonitrile CAS No. 96887-11-5

2-phenyl-1H-indole-5-carbonitrile

Cat. No. B3362276
CAS RN: 96887-11-5
M. Wt: 218.25 g/mol
InChI Key: IYFJGCSGRAMZRA-UHFFFAOYSA-N
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Description

“2-phenyl-1H-indole-5-carbonitrile” is a chemical compound with the molecular formula C15H10N2 . It is a derivative of indole, a heterocyclic compound that is frequently used in the synthesis of various organic compounds . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

The molecular structure of “2-phenyl-1H-indole-5-carbonitrile” can be represented by the formula C15H10N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Classification of Indole Compounds

Indole compounds, including 2-phenyl-1H-indole-5-carbonitrile, are a significant focus in organic synthesis due to their diverse applications and structural complexity. A comprehensive review by Taber and Tirunahari (2011) provides a detailed classification of indole syntheses, recognizing the complexity and variety in methods for preparing indoles. This classification system is vital for chemists to understand the historical context and current state of art for indole synthesis, ensuring that efforts are directed towards addressing challenges in this domain (Taber & Tirunahari, 2011).

Biological Significance and Synthetic Approaches

Indole derivatives, including 2-phenyl-1H-indole-5-carbonitrile, possess a wide range of pharmacological activities, making them a critical focus in drug discovery and medicinal chemistry. Padmavathi et al. (2021) conducted a review that emphasizes the synthesis and diverse therapeutic potential of indole derivatives. This review not only sheds light on the synthetic processes but also the pharmacological features of indole derivatives, offering valuable insights for future medicinal chemistry endeavors (Padmavathi et al., 2021).

Chemical Modifications and Biological Activities

Indole diterpenoids, which include derivatives of 2-phenyl-1H-indole-5-carbonitrile, are known for their significant biological activities. Sings and Singh (2003) reviewed the literature on indole diterpenoids, particularly focusing on their isolation, chemical modifications, biological activities, and synthetic and biosynthetic studies. This comprehensive review provides crucial insights into the pharmacological potential of these compounds (Sings & Singh, 2003).

Indole Derivatives in Pharmacology

The pharmacological potential of indole derivatives, including 2-phenyl-1H-indole-5-carbonitrile, is well-documented. Kumar and Ritika (2020) reviewed the biological activities of various indole derivatives, highlighting their potential in treating a range of conditions, from viral infections to chronic diseases. This review underscores the immense potential of indole derivatives in developing new therapeutic agents (Kumar & Ritika, 2020).

Future Directions

The future directions for “2-phenyl-1H-indole-5-carbonitrile” and similar compounds could involve further exploration of their biological activities and therapeutic potential. There is also scope for the development of new synthesis methods and the design of novel indole derivatives .

properties

IUPAC Name

2-phenyl-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFJGCSGRAMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445737
Record name 2-Phenyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1H-indole-5-carbonitrile

CAS RN

96887-11-5
Record name 2-Phenyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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